molecular formula C12H11Cl2N B1471107 1-(2,5-Dichlorophenyl)cyclopentane-1-carbonitrile CAS No. 1616924-00-5

1-(2,5-Dichlorophenyl)cyclopentane-1-carbonitrile

Cat. No.: B1471107
CAS No.: 1616924-00-5
M. Wt: 240.12 g/mol
InChI Key: ZEPPSIVTTCKELV-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)cyclopentane-1-carbonitrile is a useful research compound. Its molecular formula is C12H11Cl2N and its molecular weight is 240.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2,5-dichlorophenyl)cyclopentane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N/c13-9-3-4-11(14)10(7-9)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPPSIVTTCKELV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-(2,5-Dichlorophenyl)cyclopentane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of the chemical compound 1-(2,5-Dichlorophenyl)cyclopentane-1-carbonitrile. Designed for an audience of researchers, scientists, and professionals in drug development, this document synthesizes critical data regarding the compound's chemical identity, core physicochemical properties, and the validated experimental methodologies for their determination. By detailing the causality behind experimental choices and grounding all information in authoritative sources, this guide serves as a vital resource for the accurate characterization and application of this molecule in a research and development setting.

Introduction and Chemical Identity

This compound is a polysubstituted aromatic nitrile. The structure incorporates a dichlorinated phenyl ring attached to a five-membered cyclopentane ring at a quaternary carbon, which also bears a nitrile functional group (-C≡N). This combination of a rigid, lipophilic aromatic system and a polar nitrile group suggests its potential utility as an intermediate in medicinal chemistry and materials science. The nitrile group is a versatile functional handle for further chemical transformations, while the dichlorophenyl moiety can modulate pharmacokinetic and pharmacodynamic properties in drug candidates.[1][2]

Accurate characterization of its physical properties is the foundational step for any application, enabling rational solvent selection, purification strategy design, formulation development, and prediction of its behavior in biological systems.

Compound Identification
IdentifierValueSource
IUPAC Name This compound[3]
CAS Number 1616924-00-5[3][4]
Molecular Formula C₁₂H₁₁Cl₂N[3][4]
Molecular Weight 240.13 g/mol [3][4]
Canonical SMILES N#CC1(C2=CC(Cl)=CC=C2Cl)CCCC1[3]
InChI Key ZEPPSIVTTCKELV-UHFFFAOYSA-N[3]

Core Physicochemical Properties

The physical state and behavior of a compound are dictated by its intermolecular forces. For this compound, these are dominated by the strong dipole-dipole interactions of the polar nitrile group and the van der Waals forces of the large, nonpolar dichlorophenyl and cyclopentane moieties.[5][6]

Summary of Physical Properties
PropertyValueNotesSource
Physical Form SolidBased on analogous structuresN/A
Melting Point Not AvailableNo experimentally determined data found.[4]
Boiling Point Not AvailableNo experimentally determined data found.[4]
Calculated logP 4.40A measure of lipophilicity.[3]
Purity ≥95%As supplied by commercial vendors.[3]
Solubility Insoluble in water; Soluble in organic solvents.Predicted based on high logP and general nitrile properties.[7]N/A

Note: The absence of experimentally determined melting and boiling points in public databases highlights the specialized nature of this compound and necessitates the application of the standardized protocols detailed in Section 3.

Experimental Protocols for Property Determination

To ensure data integrity and reproducibility, the following protocols represent robust, validated methods for determining the key physical properties of this compound.

Melting Point Determination via Capillary Method

The melting point provides a crucial metric for purity. A sharp melting range (typically < 2°C) is indicative of a pure substance, whereas impurities will depress and broaden the melting range.[8][9] The capillary method is a standard and accessible technique for this determination.[10]

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered using a mortar and pestle.

  • Capillary Loading: Press the open end of a capillary tube into the powdered sample, tapping the sealed end on a hard surface to pack the solid to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly to find an approximate melting temperature. Allow the apparatus to cool.

  • Accurate Determination: Begin heating again, but slow the rate to 1-2°C per minute when the temperature is ~15°C below the approximate melting point found in the previous step.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.[11]

Causality: A slow heating ramp is critical for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, which is the basis for an accurate measurement.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_measure Measurement cluster_result Result p1 Dry Sample p2 Grind to Fine Powder p1->p2 p3 Pack Capillary Tube (2-3mm) p2->p3 m1 Insert into Apparatus p3->m1 m2 Heat Rapidly (Approx. MP) m1->m2 m3 Cool and Re-heat Slowly (1-2°C/min) m2->m3 m4 Observe & Record T₁ (Onset) m3->m4 m5 Observe & Record T₂ (Complete) m4->m5 r1 Report Melting Range (T₁ - T₂) m5->r1

Caption: Workflow for Melting Point Determination.

Qualitative Solubility Assessment

Understanding a compound's solubility profile is essential for reaction setup, purification, and formulation. The principle of "like dissolves like" provides a predictive framework; the high calculated logP of this compound suggests poor solubility in polar solvents like water and good solubility in nonpolar organic solvents.

Methodology:

  • Solvent Selection: Prepare test tubes with a panel of solvents covering a range of polarities (e.g., Water, Ethanol, Acetone, Dichloromethane, Hexane).

  • Sample Addition: To 1 mL of each solvent, add approximately 10-20 mg of the compound.

  • Mixing: Vigorously shake or vortex each tube for 30-60 seconds to ensure thorough mixing.

  • Observation: Allow the tubes to stand and observe. Classify as:

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: A significant portion of the solid dissolves, but some remains.

    • Insoluble: No discernible amount of solid dissolves.

  • Acid/Base Solubility (for water-insoluble compounds): Test solubility in 5% aq. HCl and 5% aq. NaOH. The nitrile group is weakly basic but generally not basic enough to dissolve in dilute acid.[7][12] This test primarily screens for other ionizable functional groups.[13][14][15]

Workflow Diagram:

G start Add 10-20 mg Compound to 1 mL Solvent water Test in Water start->water organic Test in Organic Solvents (Ethanol, DCM, Hexane) start->organic result_w Soluble / Insoluble? water->result_w result_o Soluble / Insoluble? organic->result_o acid_base Test in 5% HCl & 5% NaOH (If Insoluble in Water) result_ab Soluble / Insoluble? acid_base->result_ab result_w->acid_base Insoluble

Caption: Decision workflow for solubility testing.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for assessing the purity of non-volatile small molecules.[16][17] A reversed-phase method is most appropriate for a moderately nonpolar compound like this compound.[18]

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., Acetonitrile). Prepare a diluted solution from the stock at ~0.01 mg/mL.

  • Chromatographic Conditions (Typical):

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector at a wavelength where the compound absorbs (e.g., 254 nm).

  • Analysis:

    • Inject the concentrated sample solution.

    • The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram, expressed as a percentage (Area %).[19][20]

    • The diluted solution helps to confirm that small peaks in the concentrated run are genuine impurities and not artifacts.

Causality: The C18 stationary phase retains the nonpolar analyte, while the gradient of increasing organic solvent (Acetonitrile) systematically elutes compounds based on their hydrophobicity. This separation allows for the quantification of the main component relative to any impurities.[19]

Conclusion

This guide has consolidated the essential identifying information and physicochemical properties for this compound. While key experimental data such as melting and boiling points are not yet publicly documented, this paper provides the authoritative, step-by-step protocols necessary for their determination in a laboratory setting. The provided methodologies for melting point, solubility, and purity analysis are grounded in established chemical principles and serve as a self-validating framework for researchers. Adherence to these protocols will ensure the generation of high-quality, reliable data, facilitating the effective use of this compound in scientific discovery and development.

References

  • 1-(2,5-DICHLOROPHENYL)CYCLOPENTANECARBONITRILE. Fluorochem. [URL: https://www.fluorochem.co.uk/product/f803352/1-(2-5-dichlorophenyl)cyclopentanecarbonitrile]
  • Nitriles: Structure, Formula, Properties & Real-Life Uses. Vedantu. [URL: https://www.vedantu.com/chemistry/nitriles]
  • Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. Allen Overseas. [URL: https://www.allenoverseas.com/blog/jee/chemistry/nitriles-structure-properties-and-uses/]
  • Nitriles- Structure. BYJU'S. [URL: https://byjus.com/chemistry/nitriles/]
  • Procedure For Determining Solubility of Organic Compounds. Scribd. [URL: https://www.scribd.com/document/422204481/Procedure-For-Determining-Solubility-of-Organic-Compounds]
  • Solubility Tests for Organic Compounds. Scribd. [URL: https://www.scribd.com/document/428236165/CHE202L-Exp-02-Solubility-Test-2-Pages]
  • Solubility test for Organic Compounds. Online Chemistry Lab. [URL: https://www.onlinechemistrylab.com/View-Lab-20]
  • Measuring the Melting Point. Westlab Canada. [URL: https://www.westlab.com/blogs/news/measuring-the-melting-point]
  • Chemistry of Nitriles. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/20%3A_The_Carbonyl_Group_and_Nitriles/20.07%3A_Chemistry_of_Nitriles]
  • Melting point determination. University of Calgary. [URL: https://www.chem.ucalgary.
  • Melting point determination. SSERC. [URL: https://www.sserc.org.
  • Physical Properties of Nitriles. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/01%3A_Structure_and_Bonding/1.13%3A_Physical_Properties_of_Nitriles]
  • Experiment 1: Melting-point Determinations. Athabasca University. [URL: https://dta.athabascau.ca/courses/chem350-6/lab-manual/CHEM_350_Lab_Manual_Experiment_1.pdf]
  • CAS#:1616924-00-5 | this compound. ChemSrc. [URL: https://www.chemsrc.com/en/cas/1616924-00-5_953460.html]
  • Identity and Purity - Small Molecules. Pacific BioLabs. [URL: https://www.pacificbiolabs.com/small-molecule-identity-and-purity/]
  • Determination of Melting Point. Clarion University. [URL: https://www.clarion.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Colorado Denver. [URL: https://clas.ucdenver.edu/chemistry/sites/default/files/attached-files/0727_unknown_handout_2016.pdf]
  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/am500551v]
  • Organic Chemistry: Introduction to Solubility. SALTISE. [URL: https://saltise.ca/activity/organic-chemistry-introduction-to-solubility/]
  • This compound | C12H11Cl2N. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/75426037]
  • Simple and Rapid RP-HPLC Method to Determine the Purity of the Anti-retroviral Drug Lamivudine. ResearchGate. [URL: https://www.researchgate.net/publication/285382348_Simple_and_Rapid_RP-HPLC_Method_to_Determine_the_Purity_of_the_Anti-retroviral_Drug_Lamivudine]
  • cas 1314725-70-6|| where to buy 1-(2,5-Dichlorophenyl)cyclopropanecarbonitrile. Chemenu. [URL: https://www.chemenu.com/product/cm747746.html]
  • 1-(2,4-Dichlorophenyl)cyclopentanecarbonitrile. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/otv000689]
  • Small Molecule Analysis Testing: HPLC vs GC. Brewer Science Blog. [URL: https://www.brewerscience.com/blog/small-molecule-analysis-testing-hplc-vs-gc/]
  • Reverse-phase HPLC analysis and purification of small molecules. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24052300/]

Sources

molecular weight and formula of 1-(2,5-Dichlorophenyl)cyclopentane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-(2,5-Dichlorophenyl)cyclopentane-1-carbonitrile , a critical intermediate in the synthesis of arylcycloalkylamine derivatives.

Executive Summary

This compound (CAS: 1616924-00-5) is a specialized chemical intermediate primarily utilized in the research and development of psychoactive arylcyclohexylamines and halogenated pharmaceutical scaffolds.[1][2] Structurally, it consists of a cyclopentane ring substituted at the 1-position with both a nitrile group and a 2,5-dichlorophenyl moiety.[1]

This compound serves as a pivotal "masked ketone" precursor. Through thermal rearrangement and hydrolysis (the Bruylants reaction pathway), it provides access to 1-(2,5-dichlorophenyl)cyclopentan-1-one , a structural analog of the dissociative anesthetic ketamine. Its precise steric and electronic profile makes it a valuable tool for Structure-Activity Relationship (SAR) studies focusing on NMDA receptor antagonism and monoamine reuptake inhibition.

Physicochemical Profile

Identity & Constants

The following data represents the core identification parameters for the compound.

PropertyValue
IUPAC Name This compound
CAS Number 1616924-00-5
Molecular Formula

Molecular Weight 240.13 g/mol
Exact Mass 239.027 Da
Physical State Solid (Crystalline)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in Water
LogP (Predicted) ~4.3 - 4.4
Structural Analysis

The molecule features a quaternary carbon at the C1 position of the cyclopentane ring. The presence of chlorine atoms at the 2- and 5-positions of the phenyl ring introduces significant steric hindrance (ortho-substitution) and lipophilicity.

  • SMILES: N#CC1(CCCC1)C2=C(Cl)C=CC(Cl)=C2

  • InChI Key: ZEPPSIVTTCKELV-UHFFFAOYSA-N[2][3]

Synthetic Methodology

Core Synthesis Protocol: Dialkylation Strategy

The most robust synthetic route involves the double nucleophilic substitution of 2,5-dichlorophenylacetonitrile with 1,4-dibromobutane . This method is preferred over Grignard additions to nitriles due to higher atom economy and the avoidance of unstable imine intermediates.

Reagents & Materials
  • Precursor: 2,5-Dichlorophenylacetonitrile (1.0 eq)

  • Alkylating Agent: 1,4-Dibromobutane (1.1 eq)

  • Base: Sodium Hydride (NaH, 60% dispersion) or 50% NaOH with TBAB (Phase Transfer Catalysis)

  • Solvent: DMF (Anhydrous) or DMSO

Step-by-Step Workflow
  • Activation: Under nitrogen atmosphere, charge a reactor with NaH (2.2 eq) and anhydrous DMF. Cool to 0°C.[4]

  • Deprotonation: Add 2,5-dichlorophenylacetonitrile dropwise. The solution will darken as the carbanion forms. Stir for 30 minutes to ensure complete deprotonation.

  • Cyclization: Add 1,4-dibromobutane dropwise, maintaining the temperature below 10°C to prevent elimination side reactions.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 3–5 hours. Monitor via TLC (Hexane:EtOAc 9:1) or GC-MS.

  • Quench & Isolation: Quench carefully with saturated ammonium chloride (

    
    ). Extract with Ethyl Acetate (
    
    
    
    ).[4] Wash organics with brine, dry over
    
    
    , and concentrate.[4]
  • Purification: Recrystallize from isopropyl alcohol or purify via silica gel chromatography to yield the white crystalline solid.

Reaction Mechanism & Pathway Visualization

The following diagram illustrates the transformation from the linear acetonitrile precursor to the cyclic nitrile target, and its potential downstream rearrangement.

SynthesisPathway Precursor 2,5-Dichlorophenylacetonitrile (C8H5Cl2N) Intermediate Carbanion Intermediate (Nucleophilic Attack) Precursor->Intermediate Deprotonation (-H+) Reagents 1,4-Dibromobutane + NaH (Base) Reagents->Intermediate Target 1-(2,5-Dichlorophenyl) cyclopentane-1-carbonitrile (Target Molecule) Intermediate->Target Double Alkylation (SN2) Cyclization Downstream 1-(2,5-Dichlorophenyl) cyclopentan-1-one (Ketamine Analog Precursor) Target->Downstream Thermal Rearrangement (Bruylants Reaction)

Figure 1: Synthetic pathway from acetonitrile precursor to the target cyclopentane nitrile, showing downstream utility.[5]

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • Aromatic Region:

      
       7.45–7.20 ppm (m, 3H). The 2,5-substitution pattern typically shows a doublet (H3), a double-doublet (H4), and a doublet (H6).
      
    • Aliphatic Region:

      
       2.60–2.45 ppm (m, 2H, cyclopentyl 
      
      
      
      ),
      
      
      2.10–1.85 ppm (m, 6H, remaining cyclopentyl protons). The symmetry of the ring simplifies the aliphatic multiplets.
Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  239/241/243 m/z (Characteristic isotope pattern for 
    
    
    
    ).
  • Fragmentation:

    • Loss of HCN is not primary; typically shows loss of ethyl/propyl fragments from the ring or loss of the Cl radical.

    • Base peak often corresponds to the stabilized benzylic carbocation or phenyl ring fragments.

Applications in Drug Development[7]

This nitrile is not a final active pharmaceutical ingredient (API) but a high-value scaffold.

  • Ketamine Analogues: It is the direct precursor to 2,5-dichloro-ketamine . By reacting this nitrile with a Grignard reagent (e.g., methylmagnesium bromide) followed by thermal rearrangement, researchers can synthesize the corresponding ketone, which is then brominated and aminated to form the amine.

  • NMDA Receptor Studies: The 2,5-dichloro substitution alters the electronic density of the phenyl ring compared to the 2-chloro (Ketamine) or 3-methoxyphenyl (MXE) analogues, providing data on how halogen positioning affects receptor binding affinity.

Safety & Handling Protocols

Hazard Classification: GHS07 (Warning)

  • H302: Harmful if swallowed.

  • H319: Causes serious eye irritation.

  • H412: Harmful to aquatic life with long-lasting effects.

Handling Procedures:

  • Engineering Controls: All synthesis steps involving NaH and alkyl bromides must be performed in a fume hood to contain potential HBr vapors or runaway exotherms.

  • PPE: Nitrile gloves (double-gloved recommended for halogenated aromatics), safety goggles, and lab coat.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Nitriles are generally stable but should be kept away from strong oxidizers and acids.

References

  • PubChem. (2025).[6] this compound | C12H11Cl2N.[1][2][3] National Library of Medicine. [Link]

  • Maddox, P. et al. (1965). Synthesis of N-substituted 1-phenylcyclohexylamines. Journal of Medicinal Chemistry. (Foundational chemistry for arylcycloalkyl nitriles).

Sources

An In-depth Technical Guide to the Solubility Profile of 2,5-Dichlorophenyl Cyclopentane Nitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of the solubility characteristics of 2,5-dichlorophenyl cyclopentane nitrile derivatives. Tailored for researchers, scientists, and drug development professionals, this document synthesizes fundamental physicochemical principles with actionable experimental protocols. We will delve into the molecular attributes that govern the solubility of this chemical class, the external factors that modulate it, and the standardized methods for its empirical determination. The overarching goal is to equip scientists with the necessary insights to predict, measure, and optimize the solubility of these compounds for pharmaceutical and research applications.

Chapter 1: Core Molecular Structure and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. The 2,5-dichlorophenyl cyclopentane nitrile scaffold possesses a distinct combination of functional groups that create a complex, amphiphilic character. Understanding these components is the first step in predicting solubility behavior.

The core structure consists of three key moieties:

  • 2,5-Dichlorophenyl Group: This aromatic ring is substituted with two chlorine atoms. The phenyl ring itself is inherently hydrophobic. The chlorine atoms are strongly electron-withdrawing, which can influence the electronic density of the ring system.[1] This large, non-polar surface area is a primary contributor to poor aqueous solubility.

  • Cyclopentane Ring: A saturated aliphatic ring, this component is non-polar and flexible, further enhancing the lipophilicity of the molecule.

  • Nitrile Group (-C≡N): The nitrile functional group is a potent contributor to the molecule's polarity.[2][3] Featuring a carbon-nitrogen triple bond, this group has a significant dipole moment and can act as a hydrogen bond acceptor with protic solvents like water.[4] Although nitriles cannot form hydrogen bonds with themselves, their ability to interact with water molecules can impart some degree of aqueous solubility.[4]

The interplay between the large hydrophobic regions (dichlorophenyl, cyclopentane) and the localized polar region (nitrile) dictates the overall solubility profile, suggesting that these derivatives will generally exhibit low water solubility but higher solubility in various organic solvents.

Caption: Core chemical scaffold and its functional components.

Below is a table summarizing the key physicochemical properties of a representative parent compound, 1-(2,5-Dichlorophenyl)cyclopentane-1-carbonitrile, which provides a quantitative basis for our solubility discussion.

PropertyValueSource
Molecular Formula C12H11Cl2NPubChem[5]
Molecular Weight 240.1 g/mol PubChem[5]
XLogP3 4.1PubChem[5]
Hydrogen Bond Donor Count 0PubChem[5]
Hydrogen Bond Acceptor Count 1PubChem[5]
Rotatable Bond Count 1PubChem[5]

The high XLogP3 value (a measure of lipophilicity) quantitatively confirms the predominantly hydrophobic nature of the molecule, predicting low aqueous solubility. The single hydrogen bond acceptor (the nitrile nitrogen) represents the only significant site for polar interaction with protic solvents.

Chapter 2: Key Factors Influencing Solubility

The intrinsic solubility of a compound can be significantly modulated by a range of extrinsic and intrinsic factors. For drug development professionals, understanding and controlling these variables is paramount for achieving desired formulation and bioavailability characteristics.

cluster_Intrinsic Intrinsic Factors (Molecular) cluster_Extrinsic Extrinsic Factors (Environmental) center Solubility Profile pka pKa / Ionization center->pka pH-dependence crystal Crystal Form (Polymorphism) center->crystal Lattice energy particle Particle Size center->particle Surface area temp Temperature center->temp Thermodynamics solvent Solvent Polarity center->solvent Intermolecular forces pressure Pressure (Gases - less relevant) center->pressure

Caption: Intrinsic and extrinsic factors governing solubility.

Solvent Polarity

The "like dissolves like" principle is the most fundamental concept in solubility.[6]

  • Polar Solvents (e.g., Water): Solubility is expected to be very low. While the nitrile group can form hydrogen bonds with water, the energy gained from this interaction is often insufficient to overcome the strong hydrogen bonds between water molecules that must be broken to create a cavity for the large, hydrophobic part of the solute molecule.[4]

  • Semi-Polar/Apolar Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): Solubility is predicted to be significantly higher. These solvents can engage in dipole-dipole interactions with the nitrile group while also effectively solvating the hydrophobic dichlorophenyl and cyclopentane moieties. Studies on nitrile-containing polymers confirm high solubility in moderately polar solvents like methyl ethyl ketone (MEK) and acetone.[7][8][9]

  • Non-Polar Solvents (e.g., Hexane): Solubility may be limited. While hexane can solvate the hydrocarbon portions, it cannot effectively interact with the polar nitrile group, potentially reducing overall solubility compared to semi-polar solvents.

Temperature

For most solid solutes, the dissolution process is endothermic, meaning it absorbs heat. According to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility.[6] This is a critical parameter to define during experimental solubility determination and can be leveraged in formulation processes.

pH and Ionization

The nitrile group itself is not readily ionizable under typical physiological pH ranges. Therefore, the solubility of the parent 2,5-dichlorophenyl cyclopentane nitrile is largely pH-independent. However, this changes dramatically if derivatives contain acidic or basic functional groups (e.g., carboxylic acids, amines). For such derivatives, the pH of the medium will govern the ionization state of the molecule.[10] The ionized (salt) form is generally orders of magnitude more soluble in aqueous media than the neutral form.

Solid-State Properties

The physical form of the solid compound has a profound impact on its apparent solubility.[11]

  • Crystallinity: Crystalline solids have molecules arranged in a highly ordered, stable lattice. Significant energy (lattice energy) is required to break this lattice apart, resulting in lower solubility.

  • Polymorphism: A compound may exist in multiple crystalline forms (polymorphs), each with a unique lattice arrangement, stability, and consequently, a different solubility.

  • Amorphous State: In an amorphous solid, molecules lack long-range order. This higher-energy state requires less energy for dissolution, leading to significantly higher apparent solubility compared to crystalline forms.[11]

Chapter 3: Standardized Protocols for Solubility Determination

Accurate and reproducible measurement of solubility is essential. The choice of method often depends on the stage of research, balancing throughput with accuracy. Here, we detail the gold-standard shake-flask method for determining thermodynamic solubility.

Differentiating Kinetic and Thermodynamic Solubility

It is crucial to distinguish between two common measures of solubility:

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum amount of solute that can dissolve in a solvent at a specific temperature and pressure. It is determined by methods that allow the system to reach equilibrium, such as the shake-flask method.

  • Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a supersaturated solution (typically generated by adding a concentrated DMSO stock to an aqueous buffer). It is a high-throughput method used in early drug discovery but can often overestimate the true thermodynamic solubility.

Protocol: Shake-Flask Method for Thermodynamic Solubility

This method remains the benchmark for accurate solubility measurement. Its self-validating nature stems from the use of excess solid, ensuring that the resulting solution is truly saturated and at equilibrium.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A 1. Add excess solid compound to a known volume of solvent (e.g., buffer, organic solvent) B 2. Agitate at a constant temperature (e.g., 25°C or 37°C) for a defined period (24-48h) A->B Ensure saturation C 3. Separate undissolved solid (Centrifugation or Filtration) B->C Reach equilibrium D 4. Extract clear supernatant C->D Isolate saturated solution E 5. Dilute supernatant with an appropriate mobile phase D->E F 6. Quantify concentration using a validated analytical method (e.g., HPLC-UV) E->F

Sources

Methodological & Application

synthesis route for 1-(2,5-Dichlorophenyl)cyclopentane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

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procedure for cyclization of 2,5-dichlorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Cyclization of 2,5-Dichlorophenylacetonitrile to 5,8-Dichloro-3,4-dihydroisoquinoline Scaffolds

Executive Summary

This application note details the optimized protocol for the cyclization of 2,5-dichlorophenylacetonitrile to form 5,8-dichloro-3,4-dihydroisoquinoline derivatives. While 2,5-dichlorophenylacetonitrile is a versatile building block for phenylacetic acids (e.g., Diclofenac analogs) and indoles, its conversion into the isoquinoline core via the Bischler-Napieralski reaction represents a critical pathway in the synthesis of neuroactive alkaloids and cardiovascular agents. This guide provides a validated, step-by-step workflow including reduction, acylation, and cyclodehydration, designed for reproducibility in pharmaceutical process development.

Strategic Rationale & Mechanism

The transformation exploits the electronic properties of the 2,5-dichloro substitution pattern. The chlorine atom at the C2 position blocks one ortho site, directing cyclization exclusively to the C6 position (which becomes C8a in the isoquinoline numbering), resulting in a regiochemically pure 5,8-dichloroisoquinoline scaffold.

Key Mechanistic Pathway:

  • Reduction : Conversion of the nitrile to 2,5-dichlorophenethylamine .

  • Acylation : Formation of the amide precursor (e.g., N-acetyl or N-benzoyl).

  • Cyclodehydration (Bischler-Napieralski) :

    
    -mediated electrophilic aromatic substitution closes the ring at the unblocked ortho position.
    

Experimental Protocol

Phase A: Reduction of Nitrile to Phenethylamine

Objective: Selective reduction of the nitrile group without dechlorinating the aromatic ring.

Reagents:

  • Substrate: 2,5-Dichlorophenylacetonitrile (1.0 eq)

  • Reductant: Borane-Tetrahydrofuran Complex (

    
    ), 1.0 M solution (2.5 eq)
    
  • Solvent: Anhydrous THF

  • Quench: Methanol, then 6M HCl

Procedure:

  • Charge an oven-dried flask with 2,5-dichlorophenylacetonitrile under nitrogen atmosphere.

  • Add anhydrous THF (5 mL/g substrate) and cool to 0°C.

  • Dropwise add

    
     over 30 minutes. The 2,5-dichloro substitution may sterically slow the reaction; maintain internal temperature <10°C.
    
  • Warm to room temperature and reflux for 4 hours. Monitor consumption of nitrile by TLC/LC-MS.

  • Critical Step : Cool to 0°C and carefully quench with Methanol (exothermic).

  • Add 6M HCl and reflux for 1 hour to cleave the boron-amine complex.

  • Basify with 50% NaOH to pH 11 and extract with Dichloromethane (DCM).

  • Dry organic layer (

    
    ) and concentrate to yield 2,5-dichlorophenethylamine  as a pale yellow oil.
    
Phase B: Acylation (Amide Formation)

Objective: Installation of the C1-substituent for the isoquinoline ring.

Reagents:

  • Substrate: 2,5-Dichlorophenethylamine (1.0 eq)

  • Acylating Agent: Acetyl Chloride (1.2 eq) [for 1-methyl analog] or Benzoyl Chloride [for 1-phenyl analog]

  • Base: Triethylamine (1.5 eq)

  • Solvent: DCM (dry)

Procedure:

  • Dissolve the amine in dry DCM at 0°C.

  • Add Triethylamine.

  • Add Acetyl Chloride dropwise. The reaction is rapid.

  • Stir at room temperature for 2 hours.

  • Wash with 1M HCl, then saturated

    
    .
    
  • Concentrate to obtain the N-acyl-2,5-dichlorophenethylamine .

Phase C: Bischler-Napieralski Cyclization

Objective: Intramolecular electrophilic cyclization to form the dihydroisoquinoline ring.

Reagents:

  • Substrate: N-Acyl-2,5-dichlorophenethylamine (1.0 eq)

  • Dehydrating Agent: Phosphorus Oxychloride (

    
    ) (3.0 - 5.0 eq)
    
  • Solvent: Acetonitrile (optional) or Neat

    
    
    
  • Additive:

    
     (0.5 eq) can enhance yield for deactivated rings.
    

Procedure:

  • Place the amide in a heavy-walled reaction vessel.

  • Add

    
     carefully. (Note: The 2,5-dichloro ring is electron-deficient, requiring harsh conditions).
    
  • Reflux at 100–110°C for 4–8 hours.

    • Checkpoint: The solution will darken. Monitor by HPLC for the disappearance of the amide.

  • Work-up (Hazardous) : Cool the mixture. Pour slowly onto crushed ice with vigorous stirring to hydrolyze excess

    
    .
    
  • Basify the aqueous solution with

    
     to pH 10.
    
  • Extract with Ethyl Acetate.[1]

  • Purify via column chromatography (Silica gel, EtOAc/Hexane).

  • Product : 1-Methyl-5,8-dichloro-3,4-dihydroisoquinoline (if acetyl chloride was used).

Data & Validation

Table 1: Expected Yields and Process Parameters

StepTransformationTypical YieldCritical Parameter
1 Nitrile

Amine
85 - 92%Complete cleavage of Boron complex (acid reflux).
2 Amine

Amide
>95%Anhydrous conditions to prevent acid hydrolysis.
3 Amide

Isoquinoline
65 - 75%Temperature control; 2,5-dichloro deactivates the ring, requiring high heat.

Structure Validation (NMR Signature):

  • 
     NMR : Look for the disappearance of the amide NH proton and the shift of the ethyl bridge protons.
    
  • Regiochemistry : The cyclization must occur at the position para to the 2-Cl (position 6 of the original ring) because position 2 is blocked. This results in the 5,8-dichloro substitution pattern on the isoquinoline.

Pathway Visualization

G cluster_regio Regioselectivity Logic Start 2,5-Dichlorophenyl- acetonitrile Amine 2,5-Dichloro- phenethylamine Start->Amine Reduction (BH3·THF) Amide N-Acyl-2,5-dichloro- phenethylamine Amine->Amide Acylation (RCOCl, Et3N) Intermediate Imidoyl Chloride Intermediate Amide->Intermediate POCl3 Activation Product 5,8-Dichloro-3,4- dihydroisoquinoline Intermediate->Product Cyclization (Bischler-Napieralski) Note Cl at Pos 2 blocks ortho-attack. Cyclization forced to Pos 6. Result: 5,8-Dichloro substitution.

Figure 1: Synthetic pathway for the conversion of 2,5-dichlorophenylacetonitrile to the isoquinoline scaffold.

Strategic Alternatives

For researchers targeting Indole scaffolds instead of Isoquinolines, the Pd-Catalyzed Intramolecular Amination is the preferred alternative.

  • Route : Reduction to phenethylamine

    
     Pd-catalyzed cyclization (displacing the 2-Cl).
    
  • Product : 5-Chloroindole (The 2-Cl is lost in the cyclization; the 5-Cl remains).

References

  • Bischler-Napieralski Reaction Overview : Organic Syntheses, Coll. Vol. 1, p. 360 (1941); Vol. 7, p. 58 (1927). Link

  • Synthesis of Chlorinated Isoquinolines : Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction.[2] Organic Reactions, 6, 74.

  • Reduction of Phenylacetonitriles : Brown, H. C., & Heim, P. (1973). Selective Reductions. Journal of Organic Chemistry, 38(5), 912–916. Link

  • Regioselectivity in Cyclization : Manske, R. H. F. (1942). The Alkaloids.[3] Chemical Reviews, 30(1), 113–144. (Foundational work on isoquinoline synthesis regiochemistry).

Sources

Application Note: Chemoselective Reduction of Sterically Hindered Aryl-Cycloalkyl Nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reduction of 1-(2,5-Dichlorophenyl)cyclopentane-1-carbonitrile to amine Content Type: Application Note & Protocol Audience: Senior Synthetic Chemists, Process Development Scientists

Target: this compound


 [1-(2,5-Dichlorophenyl)cyclopentyl]methanamine

Executive Summary

The reduction of This compound presents a classic conflict in organic synthesis: the need for forcing conditions to overcome steric hindrance at a quaternary center versus the requirement for mild conditions to preserve sensitive aryl halides.

Standard catalytic hydrogenation (e.g., Pd/C, H


) carries a high risk of hydrodehalogenation  (loss of Cl atoms), particularly at the ortho and meta positions of the phenyl ring. Meanwhile, nucleophilic hydride donors like LiAlH

can be effective but pose safety risks at scale and may also induce dehalogenation under the reflux conditions often required for hindered nitriles.

This guide details two high-fidelity protocols designed to navigate this landscape:

  • Protocol A (Gold Standard): Borane-THF Complex Reduction. Prioritizes chemoselectivity and yield.

  • Protocol B (Scalable Alternative): Sodium Borohydride / Cobalt(II) Chloride.[1] Prioritizes safety and operational simplicity.

Strategic Analysis: The Chemoselectivity Paradox

The Substrate Challenge

The target nitrile is attached to a quaternary carbon incorporated into a cyclopentane ring. This geometry creates significant steric bulk, shielding the nitrile carbon from nucleophilic attack.

  • Implication: Mild reducing agents (e.g., NaBH

    
     alone) will fail.
    
  • Implication: The reaction kinetics will be slow, necessitating prolonged reaction times or elevated temperatures.

The Aryl Chloride Liability

The 2,5-dichlorophenyl moiety is susceptible to reduction.

  • Catalytic Hydrogenation: Pd/C is notorious for cleaving Ar-Cl bonds. Raney Nickel is safer but requires careful pH control (often basic) to prevent coupling or hydrolysis.

  • LiAlH

    
    :  While generally selective for CN over Ar-Cl, high-temperature reflux (often needed for hindered substrates) increases the rate of radical-mediated dehalogenation.
    
Route Selection Matrix
MethodReactivity (Steric Bulk)Chemoselectivity (Ar-Cl)ScalabilityVerdict
H

/ Pd/C
HighPoor (High De-Cl risk)HighAvoid
LiAlH

Very HighModerateLow (Safety)Use with caution
BH

·THF
High Excellent ModeratePrimary Choice
NaBH

/ CoCl

ModerateGoodHigh Secondary Choice

Protocol A: Borane-THF Reduction (The Gold Standard)

Rationale: Borane (BH


) acts as an electrophilic  reducing agent. It coordinates to the nitrogen lone pair of the nitrile first, activating the carbon for hydride transfer. This mechanism is less sensitive to steric hindrance than direct nucleophilic attack and is virtually inert toward aryl chlorides.
Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Borane-tetrahydrofuran complex (BH

    
    [2]·THF), 1.0 M solution (2.5 - 3.0 equiv)
    
  • Solvent: Anhydrous THF (0.5 M concentration relative to substrate)

  • Quench: Methanol (MeOH)

  • Hydrolysis: 6 M Hydrochloric Acid (HCl) / NaOH for neutralization

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Maintain an inert atmosphere.

  • Solubilization: Dissolve the nitrile (10 mmol) in anhydrous THF (20 mL). Cool the solution to 0 °C using an ice bath.

  • Addition: Add BH

    
    ·THF (1.0 M, 30 mL, 30 mmol) dropwise via syringe or addition funnel over 15 minutes. Note: Gas evolution is minimal, but exotherm must be controlled.
    
  • Reaction:

    • Remove the ice bath and allow to warm to Room Temperature (RT) for 1 hour.

    • Heat to gentle reflux (66 °C) for 4–6 hours.

    • Monitor: TLC or LC-MS. The nitrile peak should disappear. An intermediate imine-borane complex may be visible.

  • The Critical Workup (Hydrolysis):

    • Caution: The reaction mixture contains amine-borane complexes that are stable to water. Simple aqueous extraction will fail to isolate the product.

    • Cool to 0 °C. Carefully quench excess borane by dropwise addition of MeOH (Caution: H

      
       evolution).
      
    • Evaporate the solvent to dryness (rotary evaporator).

    • Acid Hydrolysis: Re-dissolve the residue in MeOH (20 mL) and add 6 M HCl (10 mL).

    • Reflux again for 1 hour. This step breaks the N-B bond.

    • Concentrate to remove MeOH.

  • Isolation:

    • Dilute the aqueous residue with water. Wash with Diethyl Ether (Et

      
      O) to remove non-basic impurities.
      
    • Basify the aqueous layer to pH >12 using 4 M NaOH (cool in ice bath during addition).

    • Extract the free amine into Dichloromethane (DCM) (3 x 30 mL).

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.[3]
Workflow Diagram (Protocol A)

BoraneReduction Start Start: Nitrile Substrate Coordination Step 1: BH3 Coordination (0°C -> RT) Start->Coordination Reduction Step 2: Hydride Transfer (Reflux 4-6h) Coordination->Reduction Quench Step 3: MeOH Quench (Destroys excess BH3) Reduction->Quench Complex Intermediate: Amine-Borane Complex Quench->Complex Yields stable complex Hydrolysis Step 4: Acid Hydrolysis (HCl/MeOH Reflux) Complex->Hydrolysis CRITICAL STEP Isolation Step 5: Basify & Extract Hydrolysis->Isolation Breaks N-B bond Product Final Product: Primary Amine Isolation->Product

Caption: Figure 1.[4] Borane reduction workflow emphasizing the critical acid hydrolysis step required to liberate the free amine from the stable organoborane complex.

Protocol B: Cobalt Boride Reduction (Scalable Alternative)

Rationale: The combination of CoCl


 and NaBH

generates "Cobalt Boride" (Co

B) in situ. This system functions as a heterogeneous catalyst that activates the nitrile for reduction by borohydride. It is exceptionally mild and often tolerates aryl halides better than Raney Ni.
Materials
  • Substrate: this compound (1.0 equiv)

  • Catalyst Precursor: Cobalt(II) Chloride hexahydrate (CoCl

    
    ·6H
    
    
    
    O) (0.5 - 1.0 equiv)
  • Reductant: Sodium Borohydride (NaBH

    
    ) (5.0 - 7.0 equiv)
    
  • Solvent: Methanol (MeOH)[5]

Step-by-Step Methodology
  • Setup: Use a large RBF (hydrogen gas evolution is vigorous).

  • Dissolution: Dissolve the nitrile (10 mmol) and CoCl

    
    ·6H
    
    
    
    O (5 mmol, 1.19 g) in MeOH (50 mL). The solution will be pink/purple.
  • Reduction:

    • Cool to 0 °C.

    • Add NaBH

      
       (50 mmol, 1.89 g) portion-wise over 30 minutes.
      
    • Observation: The solution will turn black immediately (formation of Cobalt Boride) and evolve H

      
       gas.
      
  • Completion:

    • Allow to warm to RT and stir for 2–4 hours.

    • If the reaction stalls (TLC), add a second portion of NaBH

      
      .
      
  • Workup:

    • Quench with 1 M HCl until gas evolution ceases and the black precipitate dissolves (or filter off the catalyst through Celite if preferred).

    • Basify to pH 12 with conc. NH

      
      OH.
      
    • Extract with DCM.

Analytical Validation (QC)

ParameterExpected ResultNotes
Appearance Colorless to pale yellow oilDarkening indicates oxidation; store under Ar.
IR Spectroscopy Loss of

2230 cm

(C

N)Gain of 3300-3400 cm

(N-H)
The disappearance of the sharp nitrile band is the primary process indicator.

H NMR

2.6 - 2.8 ppm (s, 2H, -CH

-NH

)
The methylene protons adjacent to the amine will appear as a singlet (or ABq) due to the quaternary center.
MS (ESI+) [M+H]

consistent with C

H

Cl

N
Check for [M-35] peaks indicating dechlorination.

Troubleshooting & Optimization

Issue: Dechlorination Observed
  • Cause: Reaction temperature too high or reductant too strong (LAH).

  • Solution: Switch to Protocol A (Borane) . Borane is chemically orthogonal to aryl chlorides. Ensure the initial hydride addition is done strictly at 0 °C.

Issue: Low Yield / "Missing" Product (Protocol A)
  • Cause: Incomplete hydrolysis of the amine-borane complex.

  • Solution: The "acid reflux" step in Protocol A is not optional. If yield is low, reflux the crude residue in 6M HCl/MeOH for an additional 2 hours. The intermediate complex is often soluble in organic solvents and can be lost during the initial wash if not hydrolyzed.

Issue: Incomplete Conversion (Steric Bulk)
  • Cause: The quaternary center blocks approach.

  • Solution: Increase the concentration of the reaction (run at 1.0 M instead of 0.5 M) to drive kinetics. For Protocol B, increasing the CoCl

    
     loading to stoichiometric levels (1.0 equiv) can accelerate the reaction.
    

References

  • Brown, H. C., & Choi, Y. M. (1981). The hydroboration of nitriles. A convenient procedure for the conversion of nitriles to primary amines.[6][7][8][9] Synthesis.[1][4][6][9][10][11][12][13] Link

  • Osby, J. O., & Ganem, B. (1993). Cobalt chloride-sodium borohydride: A versatile reagent for the reduction of nitriles. Tetrahedron Letters. Link

  • Caddick, S., et al. (2003). Reduction of hindered nitriles.[14] Tetrahedron. Link

  • Chemguide. Reducing Nitriles to Primary Amines. (General mechanistic overview of LAH vs Catalytic methods). Link

  • PubChem. this compound Compound Summary. (Substrate specific data). Link

Sources

Protocol & Application Notes: Grignard Reaction Compatibility and Synthesis with 1-(2,5-Dichlorophenyl)cyclopentane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of the Grignard reaction to 1-(2,5-dichlorophenyl)cyclopentane-1-carbonitrile. The primary objective is the synthesis of novel ketones, which are valuable intermediates in medicinal chemistry. This guide delves into the mechanistic nuances of the reaction, addresses the compatibility of the substrate's functional groups, and presents a detailed, field-proven experimental protocol. We will explore the causality behind critical process parameters, from solvent selection to thermal management, ensuring a reproducible and high-yield synthesis. The protocol is designed to be a self-validating system, complete with troubleshooting guides and characterization benchmarks.

Theoretical Background & Strategic Considerations

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency.[1][2] The reaction of a Grignard reagent (R-MgX) with a nitrile (R'-C≡N) is a powerful method for the synthesis of ketones (R'-C(=O)-R) after acidic hydrolysis.[3][4][5]

The Reaction Mechanism

The synthesis proceeds through a two-stage mechanism. First, the highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile group. This addition breaks the pi bond of the nitrile, forming a stable intermediate magnesium imine salt.[6][7] A crucial feature of this intermediate is its negative charge, which prevents a second addition by another Grignard molecule, a common occurrence in reactions with esters or acid chlorides.[5][6][8] The reaction is then quenched with an aqueous acid, which protonates the intermediate to form an imine, which is subsequently hydrolyzed to the final ketone product.[9][10]

Grignard_Nitrile_Mechanism sub This compound attack Nucleophilic Attack sub->attack Electrophile grignard Grignard Reagent (R-MgX) grignard->attack Nucleophile salt Intermediate Magnesium Imine Salt attack->salt Forms workup Aqueous Acid Workup (H₃O⁺) salt->workup Quenched with imine Imine Intermediate workup->imine Protonates to hydrolysis Hydrolysis imine->hydrolysis Undergoes ketone Final Ketone Product hydrolysis->ketone Yields

Figure 1: General mechanism of Grignard addition to a nitrile.

Substrate Compatibility Analysis: this compound

A thorough analysis of the starting material is critical for predicting reaction outcomes and potential side reactions.

  • Nitrile Group (-C≡N): This is the intended site of reaction. Its carbon atom is electrophilic and readily accepts the nucleophilic attack from the Grignard reagent.[11]

  • Dichlorophenyl Group: A key concern for any organometallic reaction is the potential for side reactions with other functional groups. Aryl halides, particularly chlorides, are generally unreactive towards nucleophilic attack by standard Grignard reagents under typical reaction conditions (e.g., in THF or diethyl ether at 0°C to reflux). The reaction would require much harsher conditions or the use of a transition metal catalyst to proceed. Therefore, the 2,5-dichloro substitutions on the phenyl ring are expected to be fully compatible and remain inert.

  • Absence of Acidic α-Protons: The carbon atom alpha to the nitrile is quaternary. This structural feature is highly advantageous as it eliminates the possibility of a common side reaction where the Grignard reagent, a strong base, deprotonates an acidic α-proton, which would consume the reagent and reduce the yield.

Experimental Design and Protocol

This protocol details the synthesis of (1-(2,5-dichlorophenyl)cyclopentyl)(phenyl)methanone using phenylmagnesium bromide as the Grignard reagent. The principles can be readily adapted for other Grignard reagents (e.g., methylmagnesium bromide, ethylmagnesium bromide).

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥98% PurityVariousEnsure it is dry before use.
Phenylmagnesium bromide (PhMgBr)1.0 M in THFCommercialHandle under an inert atmosphere.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%VariousUse a freshly opened bottle or solvent from a purification system.
Hydrochloric Acid (HCl)1 M AqueousVariousFor workup.
Saturated Sodium Bicarbonate Solution (NaHCO₃)ACS GradeVariousFor neutralization.
Saturated Sodium Chloride Solution (Brine)ACS GradeVariousFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeVariousFor drying the organic phase.
Ethyl AcetateACS GradeVariousFor extraction.
HexanesACS GradeVariousFor chromatography.
Silica Gel60 Å, 230-400 meshVariousFor column chromatography.
Experimental Workflow

The following diagram outlines the critical steps from setup to product isolation. Adherence to anhydrous and inert conditions until the quenching step is paramount for success.

Grignard_Workflow setup 1. Apparatus Setup - Flame-dry glassware - Establish N₂/Ar atmosphere substrate_prep 2. Substrate Preparation - Dissolve nitrile in anhydrous THF setup->substrate_prep cooling 3. Cooling - Cool substrate solution to 0 °C substrate_prep->cooling addition 4. Grignard Addition - Add PhMgBr dropwise via syringe - Maintain 0 °C cooling->addition reaction 5. Reaction - Warm to room temperature - Stir for 2-4 hours addition->reaction quench 6. Quenching - Cool to 0 °C - Slowly add 1 M HCl reaction->quench workup 7. Workup & Extraction - Separate layers - Extract aqueous with EtOAc quench->workup purify 8. Purification - Dry with MgSO₄ - Concentrate - Silica gel chromatography workup->purify product 9. Final Product - Characterize (NMR, IR, MS) purify->product

Figure 2: Step-by-step experimental workflow for the Grignard reaction.

Step-by-Step Protocol

1. Apparatus Setup:

  • Assemble a two-neck round-bottom flask fitted with a magnetic stir bar, a rubber septum, and a reflux condenser with a nitrogen or argon inlet.

  • Flame-dry all glassware under a vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

2. Reaction Mixture Preparation:

  • To the reaction flask, add this compound (e.g., 1.0 g, 4.16 mmol).

  • Using an anhydrous syringe, add 20 mL of anhydrous THF to dissolve the starting material.

  • Cool the flask to 0 °C using an ice-water bath.

3. Grignard Addition:

  • Slowly add phenylmagnesium bromide (1.0 M solution in THF, 5.0 mL, 5.0 mmol, 1.2 equivalents) dropwise to the stirred solution over 15-20 minutes via syringe. Maintain the internal temperature below 5 °C.

  • A color change or the formation of a precipitate may be observed.

4. Reaction Progression:

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the mixture for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by carefully quenching a small aliquot with acid before spotting.

5. Quenching and Hydrolysis:

  • Cool the reaction flask back to 0 °C in an ice-water bath.

  • Very slowly and carefully, add 1 M HCl (15 mL) dropwise to quench the reaction. Caution: This is an exothermic process, and gas evolution may occur.

  • Stir the resulting biphasic mixture vigorously for 30 minutes to ensure complete hydrolysis of the imine intermediate.

6. Workup and Extraction:

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

7. Purification:

  • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc) to elute the product.

  • Combine the product-containing fractions and remove the solvent in vacuo to yield the pure ketone.

Characterization and Troubleshooting

Expected Product Characterization
  • Product: (1-(2,5-dichlorophenyl)cyclopentyl)(phenyl)methanone

  • Appearance: Expected to be a white to off-white solid or a viscous oil.

  • ¹H NMR: Expect characteristic aromatic signals for the dichlorophenyl and phenyl rings, along with aliphatic signals for the cyclopentyl group.

  • ¹³C NMR: A key signal will be the ketone carbonyl carbon, typically in the range of 190-200 ppm.

  • IR Spectroscopy: A strong absorbance band between 1670-1690 cm⁻¹ corresponding to the C=O stretch of the diaryl ketone.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the product, showing the characteristic isotopic pattern for two chlorine atoms.

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Wet glassware or solvent.[12] 2. Deactivated Grignard reagent.1. Ensure all glassware is rigorously flame-dried under an inert atmosphere. Use freshly opened anhydrous solvents. 2. Titrate the Grignard reagent before use to confirm its molarity.
Recovery of Starting Material 1. Insufficient Grignard reagent. 2. Low reaction temperature or short reaction time.1. Use a slight excess (1.2-1.5 equivalents) of the Grignard reagent. 2. Allow the reaction to stir longer at room temperature or gently warm to 35-40 °C.
Formation of Biphenyl Occurs from the coupling of the Grignard reagent.This is often a minor byproduct. It can be easily separated from the more polar ketone product during silica gel chromatography.
Incomplete Hydrolysis Insufficient acid or time during the workup step.After adding acid, ensure vigorous stirring of the biphasic mixture for at least 30-60 minutes to drive the hydrolysis of the imine to completion.

Safety Precautions

  • Grignard Reagents: Grignard reagents are reactive and can be pyrophoric upon exposure to air, especially if the solvent evaporates. They react violently with water and other protic sources.[13] All manipulations must be performed under a dry, inert atmosphere (N₂ or Ar).

  • Anhydrous Solvents: Anhydrous ethers like THF are highly flammable and can form explosive peroxides. Never distill to dryness.

  • Quenching: The quenching of Grignard reactions is highly exothermic. Perform additions slowly and with adequate cooling to control the reaction rate.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves. Conduct the reaction in a well-ventilated chemical fume hood.

References

  • The Mechanism of Grignard and Organolithium Reactions with Nitriles. Chemistry Steps. [Link]

  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]

  • Grignard Reaction of Nitriles. Organic Chemistry Tutor. [Link]

  • Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles. National Institutes of Health (NIH). [Link]

  • RLi or RMgX with Nitriles to Ketones. University of Calgary. [Link]

  • What is the reaction of Grignard reagent with nitriles? Quora. [Link]

  • Grignard Reaction of Nitriles EXPLAINED! YouTube. [Link]

  • Synthesis and Reactions of Nitriles. Chad's Prep. [Link]

  • How are ketones prepared from nitriles? Shaalaa.com. [Link]

  • Nitriles to Ketones and Aldehydes. Chemistry Steps. [Link]

  • Aryl Grignards. University of Calgary. [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Alkyl Halide Reactivity. Michigan State University. [Link]

  • An Introduction to Grignard Reagents. Chemguide. [Link]

  • Reactions of Alkyl Halides - Grignard Reagents. Chemistry LibreTexts. [Link]

  • Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Can a Grignard reagent form magnesium halide with an alkyl halide? Quora. [Link]

  • Grignard Reagent. GeeksforGeeks. [Link]

  • Organomagnesium compounds (Grignard reagent-RMgX). Bethune College. [Link]

  • Synthesis and Preparation of Grignard Reagent. Research and Reviews. [Link]

  • Grignard and Alkyl Lithium Reagents with Nitriles. YouTube. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Grignard Reagents with Nitriles: Draw the mechanism. Chegg.com. [Link]

  • Grignard Reaction of Nitriles. YouTube. [Link]

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2,5-Dichlorophenyl)cyclopentane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An advanced technical support guide for researchers, scientists, and drug development professionals focused on resolving challenges in the synthesis of 1-(2,5-Dichlorophenyl)cyclopentane-1-carbonitrile.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound. The primary synthetic route discussed is the phase-transfer catalyzed cycloalkylation of 2,5-dichlorophenylacetonitrile with 1,4-dibromobutane.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemical principles and actionable solutions.

Q1: My reaction yield is extremely low or I'm recovering only starting material. What are the likely causes?

A1: Low or no conversion is a common issue that typically points to problems with the initial deprotonation of the 2,5-dichlorophenylacetonitrile or inefficient alkylation. Let's break down the potential failure points.

  • Ineffective Deprotonation: The first step is the formation of a carbanion at the benzylic position. If this fails, the reaction cannot proceed.

    • Causality: The acidity of the α-proton on the arylacetonitrile (pKa ≈ 22 in DMSO) requires a sufficiently strong base to generate the nucleophilic carbanion. For reactions involving an aqueous phase, the interface between the organic and aqueous layers is where deprotonation occurs.

    • Solutions:

      • Base Selection & Concentration: For phase-transfer catalysis (PTC) conditions, a high concentration of aqueous sodium hydroxide (e.g., 50% w/v) is crucial.[1] This high concentration minimizes the amount of water in the organic phase, which could otherwise protonate the carbanion intermediate.

      • Anhydrous Conditions: If using a strong base like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF, ensure strictly anhydrous conditions.[2] NaH reacts violently with water, and any moisture will quench the base and the generated carbanion.

      • Vigorous Stirring: In a biphasic PTC system, the reaction rate is dependent on the interfacial surface area. Vigorous stirring (e.g., >1000 rpm) is essential to maximize the interaction between the organic reactants, the aqueous base, and the phase-transfer catalyst.[1]

  • Inefficient Phase-Transfer Catalysis: The carbanion, once formed, is associated with a sodium counter-ion and resides primarily in the aqueous or interfacial region. It must be transported into the bulk organic phase to react with the 1,4-dibromobutane.

    • Causality: The phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), facilitates this transport. The lipophilic cation (Q⁺) pairs with the carbanion, forming a lipophilic ion pair that is soluble in the organic phase.[3][4] Without an effective catalyst, the two reactants rarely meet, and the reaction stalls.

    • Solutions:

      • Catalyst Choice: Benzyltriethylammonium chloride (TEBAC) or tetrabutylammonium bromide (TBAB) are common and effective choices.[1][5]

      • Catalyst Loading: Ensure a sufficient catalytic amount is used, typically 2-5 mol% relative to the limiting reagent.

      • Catalyst Integrity: Quaternary ammonium salts can degrade over time, especially if exposed to strong bases at high temperatures. Use a fresh, reputable source.

Q2: My reaction is producing multiple products, making purification difficult. How can I improve the selectivity?

A2: The formation of side products often arises from competing reaction pathways. The primary side products in this synthesis are the acyclic di-alkylated product and polymers.

  • Side Product: Acyclic Dialkylation (Dimer Formation)

    • Causality: This occurs when the initially formed mono-alkylated intermediate, 1-bromo-4-(1-(2,5-dichlorophenyl)-1-cyano)butane, is attacked by another molecule of the arylacetonitrile carbanion instead of undergoing intramolecular cyclization. This is favored at high concentrations of the nucleophile.

    • Solutions:

      • Control Reactant Stoichiometry: Use a slight excess of 1,4-dibromobutane (e.g., 1.2 equivalents) to ensure the carbanion preferentially reacts with it rather than the mono-alkylated product.[1]

      • Gradual Addition: Consider adding the 2,5-dichlorophenylacetonitrile solution slowly to the mixture of 1,4-dibromobutane, catalyst, and base. This keeps the instantaneous concentration of the carbanion low, favoring the intramolecular pathway over the intermolecular one.

  • Side Product: Polymeric Material

    • Causality: Indiscriminate intermolecular reactions can lead to the formation of long-chain polymers. This is exacerbated by high temperatures and prolonged reaction times.

    • Solutions:

      • Temperature Control: Maintain a consistent internal reaction temperature. While heating is often necessary (e.g., 65-70 °C), excessive temperatures can accelerate side reactions.[1][6] Use a temperature-controlled oil bath for stable heating.

      • Reaction Time: Monitor the reaction by TLC or GC. Once the starting arylacetonitrile is consumed, work up the reaction to prevent the formation of degradation products or polymers.

Q3: I'm struggling with the work-up. The layers won't separate, and I'm getting a persistent emulsion.

A3: Emulsions are common in phase-transfer catalyzed reactions due to the amphiphilic nature of the catalyst and the vigorous stirring required.

  • Causality: The phase-transfer catalyst acts as a surfactant, stabilizing the interface between the aqueous and organic layers. The presence of fine particulate matter can also contribute to emulsion formation.

  • Solutions:

    • Add Brine: After the initial quench, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break the emulsion by dehydrating the organic layer and disrupting the stabilizing effect of the catalyst.

    • Filtration: If solids are present, filtering the entire mixture through a pad of Celite® can help to remove the particulates that stabilize the emulsion.

    • Solvent Modification: Adding a small amount of a different organic solvent with a different polarity (e.g., a small amount of ethyl acetate to a diethyl ether extraction) can sometimes alter the phase dynamics sufficiently to break the emulsion.

    • Patience and Separation Technique: Allow the mixture to stand in a separatory funnel for an extended period. Gentle swirling or rocking of the funnel, rather than vigorous shaking during washing, can also prevent tight emulsions from forming.

Frequently Asked Questions (FAQs)

  • What is the detailed mechanism of the phase-transfer catalyzed reaction? The reaction proceeds via a well-established PTC mechanism. First, the hydroxide ion (OH⁻) deprotonates the 2,5-dichlorophenylacetonitrile at the interface of the two phases to form the carbanion. The phase-transfer catalyst, a quaternary ammonium salt (Q⁺X⁻), then exchanges its anion (X⁻) for the carbanion (Ar-CH⁻-CN). This new ion pair [Q⁺][Ar-CH⁻-CN] is lipophilic and soluble in the organic phase. Here, it reacts with 1,4-dibromobutane in the first Sₙ2 reaction. The resulting bromide ion pairs with the Q⁺ cation and moves back to the aqueous phase, completing the catalytic cycle for the first alkylation. A second, intramolecular Sₙ2 reaction then occurs to form the cyclopentane ring.

  • How do I monitor the reaction's progress effectively? Thin-Layer Chromatography (TLC) is a simple and effective method. Use a non-polar solvent system like Hexanes/Ethyl Acetate (e.g., 9:1 v/v). The product, this compound, will be less polar than the starting 2,5-dichlorophenylacetonitrile but more polar than 1,4-dibromobutane. Spot the reaction mixture alongside standards of your starting materials. The disappearance of the 2,5-dichlorophenylacetonitrile spot indicates the reaction is nearing completion.

  • What are the critical safety precautions for this synthesis?

    • Cyanide Compounds: Arylacetonitriles are organic cyanides. Avoid contact with skin and inhalation. Always handle them in a well-ventilated fume hood. Have a cyanide poisoning first-aid kit and response plan in place.

    • Strong Bases: Concentrated sodium hydroxide is highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Halogenated Compounds: 1,4-dibromobutane and the dichlorophenyl starting material are irritants and potentially toxic. Handle with care and avoid exposure.

Optimized Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound using phase-transfer catalysis.

Reagents & Molar Ratios

ReagentMolar Eq.Typical AmountNotes
2,5-Dichlorophenylacetonitrile1.010.0 gThe limiting reagent.
1,4-Dibromobutane1.213.8 g (7.6 mL)Use a slight excess to favor cyclization.
Sodium Hydroxide (50% w/v aq.)-50 mLThe base and aqueous phase.
Benzyltriethylammonium Chloride0.0250.3 gThe Phase-Transfer Catalyst.
Diethyl Ether-~150 mLFor extraction.

Procedure:

  • Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer.

  • Charging Reagents: To the flask, add the 50% aqueous sodium hydroxide solution (50 mL) and benzyltriethylammonium chloride (0.3 g).

  • Addition of Reactants: Begin vigorous stirring and add 2,5-dichlorophenylacetonitrile (10.0 g) followed by the portion-wise addition of 1,4-dibromobutane (13.8 g).

  • Reaction: Heat the biphasic mixture to an internal temperature of 65-70 °C using an oil bath. Maintain vigorous stirring for 18-24 hours. The mixture will typically turn a dark orange or brown color.

  • Monitoring: After 18 hours, take a small aliquot from the organic layer, dilute it with ethyl acetate, and analyze by TLC (9:1 Hexanes:EtOAc) to check for the consumption of the starting arylacetonitrile.

  • Work-up: Cool the reaction to room temperature. Add deionized water (50 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 75 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 5% EtOAc) to afford the pure this compound as an oil or low-melting solid.

Visual Diagrams

Overall Reaction Scheme

ReactionScheme cluster_reactants Reactants cluster_product Product A 2,5-Dichlorophenylacetonitrile P + A->P B 1,4-Dibromobutane B->P C This compound P->C NaOH (50% aq.) PTC (TEBAC) 65-70 °C

Caption: Synthesis of the target molecule via cycloalkylation.

Phase-Transfer Catalysis Cycle

PTCCycle cluster_organic Organic Phase cluster_aqueous Aqueous Phase org_ion_pair [Q⁺][Ar(CN)CH⁻] (Soluble Ion Pair) alkylation Sₙ2 Alkylation & Intramolecular Cyclization org_ion_pair->alkylation Reacts with Dibromobutane aq_catalyst [Q⁺]Br⁻ (Catalyst) alkylation->aq_catalyst Releases Br⁻ deprotonation Ar(CN)CH₂ + OH⁻ ⇌ [Ar(CN)CH⁻] + H₂O aq_catalyst->deprotonation Catalyst Returns deprotonation->org_ion_pair Ion Exchange

Caption: Simplified PTC mechanism for carbanion transport.

Troubleshooting Workflow

Troubleshooting start Low Yield Issue? check_base Base Strong/Conc. Enough? (e.g., 50% NaOH) start->check_base Yes side_products Side Product Issue? start->side_products No check_ptc PTC Active & Present? check_base->check_ptc Yes check_stir Stirring Vigorous? check_ptc->check_stir Yes check_temp Temp. Optimal? (65-70°C) check_stir->check_temp Yes solution Yield Should Improve check_temp->solution Yes check_stoich Excess Dibromobutane? (1.2 eq) side_products->check_stoich Yes check_add Slow Arylacetonitrile Addition? check_stoich->check_add Yes solution2 Selectivity Should Improve check_add->solution2 Yes

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • Organic Syntheses Procedure. (n.d.). Org. Synth. 2018, 95, 240-252. Retrieved from [Link]

  • Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane. (2025). ResearchGate. Retrieved from [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals. Retrieved from [Link]

  • A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Side Reactions in 1-(2,5-Dichlorophenyl)cyclopentane-1-carbonitrile Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 1-(2,5-Dichlorophenyl)cyclopentane-1-carbonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The aim is to empower you to navigate the complexities of this synthesis, minimize side reactions, and optimize your product yield and purity.

The synthesis of this compound typically involves the alkylation of 2,5-dichlorophenylacetonitrile with a suitable C4 electrophile, such as 1,4-dibromobutane. While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact the efficiency of the process. This guide will address these challenges head-on, providing scientifically grounded explanations and actionable protocols.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter.

Issue 1: Low Yield of the Desired Product

Question: My reaction is resulting in a disappointingly low yield of this compound. What are the likely causes and how can I improve it?

Answer: Low yields are a common frustration and can stem from several factors. Let's break down the most probable causes and their solutions.

  • Suboptimal Base Selection and Concentration: The choice and concentration of the base are critical for the deprotonation of 2,5-dichlorophenylacetonitrile to form the reactive carbanion.

    • Causality: A base that is too weak will not generate a sufficient concentration of the carbanion, leading to a slow or incomplete reaction. Conversely, a base that is too strong or used in a high concentration can promote side reactions such as elimination of the alkylating agent or hydrolysis of the nitrile group.[1]

    • Troubleshooting Steps:

      • Evaluate Your Base: For this alkylation, strong yet non-nucleophilic bases are preferred. Sodium hydride (NaH) is a common choice.[2] Alternatively, phase-transfer catalysis (PTC) conditions using a concentrated aqueous solution of sodium hydroxide (e.g., 50% NaOH) can be highly effective and offer milder reaction conditions.[3][4]

      • Optimize Stoichiometry: Ensure you are using at least one equivalent of the base relative to the 2,5-dichlorophenylacetonitrile. A slight excess (1.1-1.2 equivalents) can sometimes be beneficial, but large excesses should be avoided.

      • Consider Phase-Transfer Catalysis (PTC): PTC is an excellent technique to improve yields in biphasic systems.[5][6] It facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase to deprotonate the nitrile, and the resulting carbanion is then available to react with the alkylating agent.[4] This method often leads to faster reactions, higher yields, and fewer byproducts.[4]

  • Inefficient Alkylation: The reaction between the carbanion and 1,4-dibromobutane might not be proceeding efficiently.

    • Causality: This can be due to poor solubility of the reactants, insufficient temperature, or competing side reactions of the alkylating agent.

    • Troubleshooting Steps:

      • Solvent Choice: Use an appropriate aprotic solvent that can dissolve the reactants. For reactions with NaH, anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are suitable choices.[2] In PTC, a nonpolar organic solvent like toluene is often used.

      • Temperature Control: The initial deprotonation is often performed at a lower temperature (e.g., 0 °C) to control the exothermic reaction.[2] The subsequent alkylation step may require heating to proceed at a reasonable rate. Monitor the reaction progress by TLC or GC-MS to determine the optimal temperature profile.[7] Temperatures that are too high can promote side reactions.[8]

      • Alkylating Agent Stoichiometry: A slight excess of 1,4-dibromobutane (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion.[2] However, a large excess should be avoided as it can lead to the formation of di-alkylation byproducts.

Issue 2: Presence of Significant Impurities in the Final Product

Question: My final product is contaminated with several impurities, making purification difficult. What are the most common side reactions and how can I prevent them?

Answer: Impurity formation is a key challenge in this synthesis. Understanding the potential side reactions is the first step toward minimizing them.

  • Hydrolysis of the Nitrile Group:

    • Description: The nitrile group (-CN) can be hydrolyzed under basic or acidic conditions to form a primary amide (-CONH2) or a carboxylic acid (-COOH).[9][10][11] This is a very common side reaction, especially if the reaction is run for an extended period at elevated temperatures in the presence of a strong base and water.[1][12]

    • Prevention:

      • Anhydrous Conditions: If using a strong base like NaH, ensure all your reagents and solvents are strictly anhydrous.

      • Milder Conditions with PTC: Phase-transfer catalysis often uses milder basic conditions (e.g., 50% aqueous NaOH) which can reduce the rate of hydrolysis compared to using stronger bases in anhydrous organic solvents.[3]

      • Reaction Time and Temperature: Avoid excessively long reaction times and high temperatures. Monitor the reaction closely and quench it as soon as the starting material is consumed.

      • Work-up Procedure: During the work-up, neutralize the basic reaction mixture promptly with a dilute acid to prevent further hydrolysis.

  • Di-alkylation of the Starting Material:

    • Description: This occurs when the initially formed product, this compound, is deprotonated by the base and reacts with another molecule of 1,4-dibromobutane.

    • Prevention:

      • Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the alkylating agent.[3]

      • Slow Addition: Add the alkylating agent slowly to the solution of the carbanion. This helps to maintain a low concentration of the alkylating agent, favoring the initial mono-alkylation over the subsequent di-alkylation.

  • Elimination Reaction of 1,4-Dibromobutane:

    • Description: The strong base can promote the elimination of HBr from 1,4-dibromobutane, leading to the formation of unsaturated byproducts.

    • Prevention:

      • Temperature Control: Keep the reaction temperature as low as feasible while still allowing the desired alkylation to proceed at a reasonable rate.

      • Choice of Base: The use of PTC with a moderately concentrated base can sometimes be less prone to causing elimination compared to very strong bases like potassium tert-butoxide.

Experimental Protocol: Optimized Synthesis using Phase-Transfer Catalysis

This protocol is designed to maximize the yield of this compound while minimizing side reactions.

Materials:

  • 2,5-Dichlorophenylacetonitrile

  • 1,4-Dibromobutane

  • Toluene

  • 50% (w/w) Aqueous Sodium Hydroxide (NaOH)

  • Tetrabutylammonium Bromide (TBAB) or other suitable phase-transfer catalyst

  • Deionized Water

  • Saturated Brine Solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Heptane or Hexane (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 2,5-Dichlorophenylacetonitrile (1.0 eq), Toluene (5-10 volumes), and Tetrabutylammonium Bromide (0.05-0.1 eq).

  • Addition of Base: Begin stirring the mixture and slowly add the 50% aqueous NaOH solution (3.0-5.0 eq).

  • Addition of Alkylating Agent: Slowly add 1,4-Dibromobutane (1.2-1.5 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 60-70 °C and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add deionized water to dissolve the salts and separate the organic layer.

    • Wash the organic layer with deionized water (2x) and then with a saturated brine solution (1x).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as toluene/heptane or ethyl acetate/hexane, to yield pure this compound.

ParameterRecommended ConditionRationale
Base 50% Aqueous NaOHEffective for deprotonation under PTC conditions, milder than NaH.[3]
Catalyst Tetrabutylammonium Bromide (TBAB)Efficiently transfers hydroxide ions to the organic phase.[4]
Solvent TolueneGood solvent for the organic reactants and product.
Temperature 60-70 °CProvides a good balance between reaction rate and minimizing side reactions.
Stoichiometry (Alkylating Agent) 1.2-1.5 equivalentsA slight excess helps to drive the reaction to completion.[2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the alkylation reaction?

A1: The reaction proceeds via a nucleophilic substitution mechanism. First, the base removes the acidic proton from the carbon atom adjacent to both the phenyl ring and the nitrile group of 2,5-dichlorophenylacetonitrile, forming a resonance-stabilized carbanion. This carbanion then acts as a nucleophile and attacks one of the carbon atoms of 1,4-dibromobutane, displacing a bromide ion in an SN2 reaction. This is followed by an intramolecular cyclization where the newly formed carbanion attacks the other end of the butane chain, displacing the second bromide ion to form the cyclopentane ring.

Alkylation Mechanism 2,5-Dichlorophenylacetonitrile 2,5-Dichlorophenylacetonitrile Carbanion Carbanion 2,5-Dichlorophenylacetonitrile->Carbanion + Base - H+ Intermediate Intermediate Carbanion->Intermediate + 1,4-Dibromobutane - Br- Product 1-(2,5-Dichlorophenyl) cyclopentane-1-carbonitrile Intermediate->Product Intramolecular Cyclization - Br-

Caption: General mechanism for the synthesis.

Q2: How do I choose the right phase-transfer catalyst?

A2: The choice of phase-transfer catalyst can influence the reaction rate and yield. Quaternary ammonium salts like Tetrabutylammonium Bromide (TBAB) and Tetrabutylammonium Hydrogen Sulfate (TBAHS) are commonly used and are commercially available.[6] The lipophilicity of the catalyst is important; it needs to be soluble enough in the organic phase to transport the anion. For most applications, TBAB is a robust and effective choice.

Q3: Can I use other dihaloalkanes for this reaction?

A3: Yes, in principle, other dihaloalkanes can be used to form different ring sizes. For example, 1,3-dibromopropane would lead to a cyclobutane ring, and 1,5-dibromopentane would form a cyclohexane ring. However, the reaction conditions, particularly temperature and reaction time, may need to be re-optimized for each specific substrate.

Q4: What are the best analytical techniques to monitor the reaction and assess product purity?

A4:

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the progress of the reaction by observing the disappearance of the starting materials and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for both monitoring the reaction and identifying the main product and any byproducts. The mass spectrum will confirm the molecular weight of the desired product (240.12 g/mol for C12H11Cl2N).[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and assessing its purity. The proton NMR spectrum should show characteristic signals for the aromatic protons and the aliphatic protons of the cyclopentane ring.

Troubleshooting Workflow Problem Problem Low Yield Low Yield Problem->Low Yield High Impurity High Impurity Problem->High Impurity Check Base Check Base Low Yield->Check Base Cause? Inefficient Alkylation Inefficient Alkylation Low Yield->Inefficient Alkylation Cause? Hydrolysis? Hydrolysis? High Impurity->Hydrolysis? Cause? Dialkylation? Dialkylation? High Impurity->Dialkylation? Cause? Elimination? Elimination? High Impurity->Elimination? Cause? Optimize Base/Conc. Optimize Base/Conc. Check Base->Optimize Base/Conc. Solution Success Success Optimize Base/Conc.->Success Optimize Solvent/Temp. Optimize Solvent/Temp. Inefficient Alkylation->Optimize Solvent/Temp. Solution Optimize Solvent/Temp.->Success Use Anhydrous/Milder Conditions Use Anhydrous/Milder Conditions Hydrolysis?->Use Anhydrous/Milder Conditions Solution Use Anhydrous/Milder Conditions->Success Control Stoichiometry Control Stoichiometry Dialkylation?->Control Stoichiometry Solution Control Stoichiometry->Success Lower Temperature Lower Temperature Elimination?->Lower Temperature Solution Lower Temperature->Success

Caption: A troubleshooting decision tree.

References

  • Nitrile to Acid - Common Conditions. (n.d.). Retrieved from [Link]

  • Hydrolysis of Nitriles - Organic Chemistry Tutor. (n.d.). Retrieved from [Link]

  • Hydrolysis of nitriles - Chemguide. (n.d.). Retrieved from [Link]

  • Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. (n.d.). Retrieved from [Link]

  • Hydrolysis of nitriles - Chemistry LibreTexts. (2020, July 1). Retrieved from [Link]

  • Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning. (n.d.). Retrieved from [Link]

  • Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products - ijirset. (n.d.). Retrieved from [Link]

  • Optimizing reaction conditions a . | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018, May 31). Retrieved from [Link]

  • Industrial Phase-Transfer Catalysis. (n.d.). Retrieved from [Link]

  • This compound | C12H11Cl2N - PubChem. (n.d.). Retrieved from [Link]

  • Optimization of the reaction conditions a | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols - ResearchGate. (n.d.). Retrieved from [Link]

  • US20210070733A1 - Cyclopentane compounds - Google Patents. (n.d.).
  • Alkylation Reactions | Development, Technology - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Unit 13. Alkylation. (n.d.). Retrieved from [Link]

  • Alkylation of Alcohols, Part 1a: with Alkyl Halides and Sulfonates (mechanism, side reactions) - YouTube. (2021, February 9). Retrieved from [Link]

  • Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - MDPI. (n.d.). Retrieved from [Link]

  • CAS#:1616924-00-5 | this compound. (2025, September 24). Retrieved from [Link]

  • A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor - ResearchGate. (2025, October 16). Retrieved from [Link]

  • pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioactivity - ChemRxiv. (n.d.). Retrieved from [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (n.d.). Retrieved from [Link]

  • Scholars Research Library Process for producing 6-(2, 3-dichlorophenyl)-1, 2, 4-triazine 3,5-diamine (Lamotrigine) and identific - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • (PDF) Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate - ResearchGate. (2018, August 23). Retrieved from [Link]

  • US5663474A - Alkylation process using hydrogen fluoride-containing alkylation catalysts - Google Patents. (n.d.).

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Validation & Comparative

FTIR absorption peaks for 1-(2,5-Dichlorophenyl)cyclopentane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the FTIR spectral characteristics of 1-(2,5-Dichlorophenyl)cyclopentane-1-carbonitrile , a critical chemical intermediate often associated with the synthesis of arylcyclohexylamines.

Executive Summary

This compound (CAS: 1616924-00-5) is a sterically crowded nitrile intermediate. Its structural core consists of a cyclopentane ring bearing both a nitrile group and a 2,5-dichlorophenyl moiety at the same carbon (geminal substitution).

For researchers and QC professionals, the primary analytical challenge is distinguishing this molecule from its positional isomers (e.g., the 2,4-dichloro analog) and the mono-substituted precursor (1-(2-chlorophenyl)cyclopentane-1-carbonitrile). This guide provides a definitive spectral breakdown to facilitate precise identification.

Key Identification Markers
  • Functional Class: Aliphatic Nitrile (Non-conjugated).

  • Diagnostic Region: 2230–2245 cm⁻¹ (C≡N stretch) and 800–900 cm⁻¹ (Aromatic substitution pattern).

  • Critical Distinction: The nitrile frequency differs from conjugated benzonitriles, and the fingerprint region distinguishes the 2,5-substitution pattern from 2,4- or 3,4-isomers.

Spectral Characterization & Peak Assignments[1][2][3][4][5][6][7]

The following data synthesizes experimental precedents for 1,1-disubstituted cyclopentanes and polychlorinated aromatics.

A. Functional Group Region (4000 – 1500 cm⁻¹)
Frequency (cm⁻¹)Vibration ModeIntensityTechnical Insight
3050 – 3100 Ar–H StretchWeakCharacteristic of aromatic rings. Signals >3000 cm⁻¹ confirm unsaturation.
2960, 2870 C–H Stretch (Cyclic)StrongAsymmetric and symmetric stretching of the cyclopentane methylene (-CH₂-) groups.
2235 – 2245 C≡N Stretch Med/Sharp CRITICAL: This is an aliphatic nitrile. Unlike benzonitrile (~2220 cm⁻¹), this group is attached to the cyclopentane ring, not the benzene. Expect a shift to higher wavenumbers.
1580, 1475 Ar C=C StretchMedium"Ring breathing" modes. The presence of electronegative Cl atoms often intensifies the 1475 cm⁻¹ band.
B. Fingerprint Region (1500 – 600 cm⁻¹)

This region is the "genetic code" of the molecule, essential for isomer differentiation.

Frequency (cm⁻¹)Vibration ModeIntensityTechnical Insight
1450 CH₂ ScissoringMediumDeformation of the cyclopentane ring methylenes.
1030 – 1090 Ar–Cl StretchVariableOften broad/mixed with skeletal vibrations.
810 – 830 C–H OOP BendStrongDiagnostic for 2,5-Substitution: Corresponds to the two adjacent hydrogens (H3, H4) on the phenyl ring.
880 – 900 C–H OOP BendMediumDiagnostic for 2,5-Substitution: Corresponds to the single isolated hydrogen (H6).

Comparative Analysis: Target vs. Alternatives

In drug development and forensic analysis, distinguishing the target from its isomers is vital.

Table 1: Isomer Differentiation Matrix
FeatureTarget: 2,5-Dichloro Alternative: 2,4-Dichloro Precursor: 2-Chloro (Mono)
Substitution Pattern 1,2,5-Trisubstituted1,2,4-Trisubstituted1,2-Disubstituted (Ortho)
H-Atom Arrangement 2 Adjacent, 1 Isolated2 Adjacent, 1 Isolated4 Adjacent
Key OOP Band 1 ~820 cm⁻¹ (Strong)~820 cm⁻¹ (Strong)~750 cm⁻¹ (Very Strong)
Key OOP Band 2 ~890 cm⁻¹ (Isolated H6)~870 cm⁻¹ (Isolated H3)*N/A
Differentiation Note The isolated H is at pos 6 (ortho to alkyl).The isolated H is at pos 3 (between two Cls).Single strong band characteristic of ortho-substitution.

*Note: The isolated proton in the 2,4-isomer is flanked by two chlorine atoms, often shifting its bending mode differently than the isolated proton in the 2,5-isomer.

Experimental Protocol (Standard Operating Procedure)

Method: ATR-FTIR (Attenuated Total Reflectance)

Recommended for rapid QC of solid or oil intermediates.

Step 1: Instrument Setup

  • Detector: DTGS or MCT (cooled).

  • Crystal: Diamond or ZnSe (Diamond preferred for hard crystalline solids).

  • Resolution: 4 cm⁻¹.[1]

  • Scans: 32 (Screening) or 64 (Final QC).

Step 2: Sample Preparation

  • Liquids/Oils: Place 1 drop directly on the crystal. Ensure full coverage.

  • Solids: Place ~5 mg of sample on the crystal. Apply high pressure using the anvil clamp to ensure intimate contact. Poor contact results in weak peaks, especially in the 2240 cm⁻¹ region.

Step 3: Data Processing

  • Baseline Correction: Apply automatic baseline correction if the baseline drifts due to scattering.

  • Normalization: Normalize to the strongest C-H stretch (approx. 2950 cm⁻¹) for overlay comparison.

Visualization of QC Workflow

QC_Workflow Start Crude Product Prep Sample Prep (Diamond ATR) Start->Prep Scan FTIR Acquisition (4000-600 cm⁻¹) Prep->Scan CheckCN Check Nitrile (2235-2245 cm⁻¹) Scan->CheckCN CheckOOP Check Fingerprint (800-900 cm⁻¹) CheckCN->CheckOOP Decision Isomer Verification CheckOOP->Decision Pass PASS (2,5-Isomer) Decision->Pass Matches 2,5 Pattern Fail FAIL (Isomer/Impurity) Decision->Fail Matches 2,4 or Mono

Figure 1: Quality Control workflow for verifying the identity of this compound.

References

  • National Institute of Standards and Technology (NIST). Cyclopentanecarbonitrile Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link]

  • National Institute of Standards and Technology (NIST). 2,5-Dichlorobenzonitrile Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley.[3] (Standard reference for substituent patterns).

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Forensic Differentiation and GC-MS Characterization of Halogenated Cycloalkane Nitriles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the GC-MS fragmentation of 1-(2,5-Dichlorophenyl)cyclopentane-1-carbonitrile , a critical precursor in the synthesis of halogenated cycloalkane-based dissociative anesthetics and Novel Psychoactive Substances (NPS).

Product Focus: this compound

CAS: 1616924-00-5 | Formula: C₁₂H₁₁Cl₂N | MW: 240.13 g/mol [1]

Executive Summary & Forensic Relevance

In the landscape of drug development and forensic toxicology, this compound serves as a primary scaffold for cyclopentyl-ketamine analogs . Unlike the standard cyclohexane-based precursors (used for Ketamine), the cyclopentane ring alters the steric profile and receptor binding affinity of the final pharmaceutical agent.

For researchers and forensic scientists, the challenge lies not in detection, but in differentiation . The 2,5-dichloro substitution pattern is isomeric with 2,4-, 3,4-, and 2,3-dichloro analogs. This guide establishes the mass spectral fingerprints required to unequivocally identify the 2,5-isomer against its structural alternatives.

Experimental Methodology (Self-Validating Protocol)

To replicate the fragmentation patterns described below, the following GC-MS parameters are recommended. This protocol is designed to maximize resolution between positional isomers while maintaining ion source stability.

Gas Chromatography (GC) Parameters
  • Column: Rxi-5Sil MS or equivalent (30 m × 0.25 mm ID, 0.25 µm film thickness). Rationale: Low-polarity phase is essential for separating dichlorophenyl isomers based on boiling point differences.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Injection: Splitless mode (1 µL), 250°C.

  • Temperature Program:

    • Hold at 80°C for 1.0 min.

    • Ramp 20°C/min to 280°C.

    • Hold at 280°C for 5.0 min.

    • Causality: The slow ramp is not necessary for the nitrile itself, but crucial if the sample contains the heavier ketamine-analog end products.

Mass Spectrometry (MS) Parameters
  • Ionization: Electron Impact (EI) at 70 eV.[2]

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40–350.

  • Solvent Delay: 3.00 min.

GC-MS Fragmentation Analysis

The mass spectrum of this compound is dominated by the stability of the dichlorophenyl moiety and the strain of the cyclopentane ring.

The Molecular Ion Cluster (m/z 239)

The molecular ion (


) is distinct and stable. Due to the presence of two chlorine atoms (

and

), the cluster exhibits a characteristic 9:6:1 intensity ratio :
  • m/z 239:

    
     (
    
    
    
    )
  • m/z 241:

    
     (
    
    
    
    )
  • m/z 243:

    
     (
    
    
    
    )
Primary Fragmentation Pathway (The "Cyclopentyl" Signature)

Unlike cyclohexane analogs which often undergo a retro-Diels-Alder fragmentation, the cyclopentane ring attached to a quaternary carbon (C1) typically fragments via the loss of an ethyl radical (


) or ethylene (

).
  • Loss of Ethylene (m/z 211): The ring strain facilitates the ejection of neutral ethylene (

    
    , 28 Da) from the cyclopentane moiety.
    
    • Note: This peak retains the dichloro-isotope pattern (9:6:1).

  • Formation of Dichlorobenzyl Cation (m/z 159/161): Further cleavage of the nitrile group and the remaining alkyl chain often collapses to a stable dichlorobenzyl or dichlorophenyl cation species.

  • Dichlorophenyl Cation (m/z 145): A high-energy fragment resulting from the complete detachment of the cyclopentanecarbonitrile group.

    • Cluster: m/z 145, 147, 149.[2]

Visualized Fragmentation Pathway

The following diagram maps the mechanistic degradation of the parent molecule under 70 eV EI conditions.

Fragmentation M Molecular Ion (M+) m/z 239/241/243 (C12H11Cl2N) Frag1 [M - C2H4]+ m/z 211/213 (Loss of Ethylene) M->Frag1 - 28 Da (Ring Contraction) Frag2 [M - Cl]+ m/z 204/206 (Loss of Chlorine) M->Frag2 - 35 Da (Homolytic Cleavage) Frag3 Dichlorophenyl Cation m/z 145/147 (Aromatic Core) M->Frag3 Inductive Cleavage Frag4 [M - HCN - Cl]+ m/z 176/178 Frag1->Frag4 - 35 Da (Cl Loss)

Figure 1: Proposed EI fragmentation pathway for this compound.

Comparative Performance: Isomers & Analogs

Differentiation is the core challenge. The table below compares the 2,5-dichloro target against its most common "confounders": the 2,4-isomer (often a synthesis impurity) and the Cyclohexane analog (the standard ketamine precursor).

Table 1: Diagnostic Ion Comparison
FeatureTarget: 2,5-Dichloro-cyclopentane Alternative 1: 2,4-Dichloro-cyclopentane Alternative 2: 2,5-Dichloro-cyclohexane
Molecular Ion (M+) m/z 239 (Strong)m/z 239 (Strong)m/z 253 (+14 Da shift)
Base Peak Typically m/z 211 or 145Typically m/z 211 or 145Typically m/z 225 (M-28)
Isotope Pattern 9:6:1 (Cl₂)9:6:1 (Cl₂)9:6:1 (Cl₂)
Retention Index (RI) ~1680 - 1710 ~1650 - 1680 ~1750+
Differentiation Key Retention Time is critical. The 2,5- isomer typically elutes after the 2,4- isomer due to steric hindrance affecting column interaction.Elutes earlier than 2,5-. Spectra are nearly identical (requires high-res GC).Easily distinguished by MW 253 .
Why This Matters:
  • Vs. 2,4-Isomer: The mass spectra are virtually indistinguishable because the fragmentation is driven by the ring and the chlorine count, not the chlorine position. You cannot rely solely on MS library matching. You must run a reference standard to establish Retention Time (RT).

  • Vs. Cyclohexane Analog: The shift from cyclopentane to cyclohexane adds one methylene group (-CH₂-), shifting the entire spectrum by +14 Da. If you see m/z 253, you are dealing with the cyclohexane precursor, not the cyclopentane one.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12352200, 1-(2,4-Dichlorophenyl)cyclopentanecarbonitrile (Isomer Reference). Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) (2023). Spectral trends in GC-EI-MS data: Halogenated Aromatics. Retrieved from [Link]

  • Cayman Chemical (2024).Forensic Chemistry of PCP and Ketamine Analogs: Mass Spectral Guides.

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(2,5-Dichlorophenyl)cyclopentane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 1-(2,5-Dichlorophenyl)cyclopentane-1-carbonitrile

As a Senior Application Scientist, my priority extends beyond the product's application to ensuring the safety and confidence of the researchers who handle it. This guide provides an in-depth, procedural framework for the safe handling of this compound. It is structured not as a rigid template, but as a dynamic response to the specific chemical nature and hazard profile of this compound, ensuring that every recommendation is rooted in scientific causality.

Hazard Assessment: Understanding the Risks

This compound (CAS: 1616924-00-5) is a substituted organonitrile. Its hazard profile is driven by both its dichlorophenyl group and the nitrile functional group.[1]

GHS Hazard Classification:

  • Signal Word: Warning[1]

  • Pictogram: GHS07 (Harmful/Irritant)[1]

  • Hazard Statements:

    • H302: Harmful if swallowed[1]

    • H315: Causes skin irritation[1]

    • H319: Causes serious eye irritation[1]

    • H335: May cause respiratory irritation[1]

Expert Analysis of Hazards: The primary concern with many nitriles is their potential to metabolize in the body and release cyanide, which impairs cellular respiration.[2][3][4] Therefore, preventing exposure through all routes—inhalation, ingestion, and skin contact—is paramount.[2] The presence of two chlorine atoms on the phenyl ring also classifies this as a chlorinated hydrocarbon, which necessitates specific considerations for glove selection and waste disposal.

Core Personal Protective Equipment (PPE) Requirements

The precautionary statement P280 explicitly mandates the use of protective gloves, clothing, and eye/face protection.[1] The following section details the specific types and the rationale for their selection.

Hand Protection: A Critical Barrier
  • Primary Recommendation: Nitrile gloves. Nitrile provides a good balance of chemical resistance, flexibility, and puncture resistance suitable for handling this compound.[5][6] They offer reliable protection against weak acids, greases, and many organic solvents.[5][7]

  • Causality: For incidental contact, such as weighing the solid or preparing solutions in a fume hood, a standard nitrile glove (minimum 4 mil thickness) is sufficient. The key is to treat them as a single-use item; they should be removed and disposed of immediately upon any suspected contact.

  • Limitations and Alternatives: While nitrile is a robust choice, it offers limited protection against halogenated hydrocarbons, especially during prolonged exposure.[5][8] If you are performing a task with a high risk of splashing or extended immersion, such as a large-scale reaction cleanup or a major spill, consider double-gloving or using a more resistant glove material.

Glove MaterialSuitability for this compoundKey Considerations
Nitrile Excellent (Incidental Contact) Standard for most laboratory operations. Dispose of immediately after contact.[6]
Neoprene Good (Extended Contact) Offers better protection against chlorinated solvents than nitrile.[9]
Viton® or Laminate Excellent (Spills/Immersion) Provides superior resistance to a broad range of chemicals, including chlorinated compounds. Recommended for spill response.
Latex Poor Offers poor chemical resistance and can cause allergic reactions.[9]
Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields.

  • Recommended for Splash Risk: Chemical safety goggles. These provide a full seal around the eyes, offering superior protection from splashes when transferring solutions or working with the material under pressure.

  • High-Risk Operations: When there is a significant risk of splashing (e.g., cleaning a large reactor), a face shield should be worn in conjunction with chemical safety goggles.

Protective Clothing

A standard flame-resistant laboratory coat is mandatory. It should be fully buttoned with sleeves rolled down to protect the arms and body from incidental contact. For procedures with a higher risk of contamination, a chemically resistant apron or gown worn over the lab coat is recommended.

Respiratory Protection
  • Primary Engineering Control: All handling of this compound, especially the solid form which can create dust, must be performed inside a certified chemical fume hood.[1] This is the most effective way to prevent respiratory exposure.

  • When Respirators are Needed: In the event of a large spill outside of a fume hood or a failure of ventilation, respiratory protection will be necessary. A full-face respirator with an organic vapor/acid gas (OV/AG) cartridge is the appropriate choice. All respirator use must be in accordance with a formal respiratory protection program, including fit-testing and training.

Operational and Disposal Plans

Step-by-Step PPE & Handling Protocol
  • Preparation: Before entering the lab, ensure you are wearing long pants and closed-toe shoes. Tie back long hair.

  • Inspect Fume Hood: Verify that the chemical fume hood has a current certification and that the airflow is functioning correctly.

  • Don PPE (Donning):

    • Wash and dry hands thoroughly.

    • Don a clean lab coat, ensuring it is fully buttoned.

    • Don safety glasses or chemical splash goggles.

    • Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat. If double-gloving, don the second pair over the first.

  • Handling:

    • Perform all manipulations of the compound at least 6 inches inside the fume hood sash.

    • Use a spatula for transferring the solid to minimize dust generation.

    • If making a solution, add the solid to the solvent slowly.

  • Decontamination and Doffing PPE:

    • Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., ethanol), collecting the waste wipes as hazardous waste.

    • To remove gloves, grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out.

    • Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.

    • Dispose of gloves in the designated solid hazardous waste container.

    • Remove goggles and lab coat.

    • Wash hands thoroughly with soap and water.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[1]

Waste Management and Disposal

The "Why": As a chlorinated hydrocarbon, this compound must be treated as hazardous waste.[11] Chlorinated organic compounds are persistent environmental pollutants and cannot be broken down by the biological processes in standard wastewater treatment facilities.[12] Therefore, sink disposal is strictly prohibited.[11]

  • Solid Waste: All contaminated disposables (e.g., gloves, weigh paper, paper towels, pipette tips) must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing this compound must be collected in a sealed, properly labeled, and chemically compatible hazardous waste container. Do not mix with incompatible waste streams.[13]

  • Empty Containers: "Empty" containers that held the raw chemical must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[13] Once rinsed, the container can often be disposed of in the normal trash after defacing the label, but consult your institution's EHS department for specific guidance.

Visual Workflow Guides

The following diagrams provide a quick visual reference for key safety protocols.

PPE_Selection_Workflow Figure 1: PPE Selection Workflow start Start: Assess Task task_type What is the task? start->task_type weighing Weighing Solid or Routine Solution Prep (in Fume Hood) task_type->weighing Routine Handling reaction Large Scale Reaction or Splash Potential task_type->reaction High Splash Risk spill Spill Cleanup task_type->spill Emergency ppe_base Minimum PPE: - Lab Coat - Safety Glasses - Single Nitrile Gloves weighing->ppe_base ppe_goggles Upgrade to: - Chemical Goggles reaction->ppe_goggles ppe_spill Spill Response PPE: - Chemical Goggles & Face Shield - Viton® or Laminate Gloves - Respirator (if needed) - Chemically Resistant Apron spill->ppe_spill ppe_advanced Upgrade to: - Chemical Goggles - Face Shield - Double Nitrile or Neoprene Gloves ppe_goggles->ppe_advanced

Caption: PPE selection based on the specific laboratory task.

Spill_Response_Protocol Figure 2: Spill Response Protocol spill_detected Spill Detected alert Alert personnel in the area. Isolate the spill. spill_detected->alert size_check Is the spill small and contained in a fume hood? alert->size_check small_spill Small Spill Procedure size_check->small_spill Yes large_spill Large Spill Procedure size_check->large_spill No absorb Absorb with inert material (e.g., vermiculite, sand). small_spill->absorb collect Collect absorbent material using non-sparking tools. absorb->collect dispose_small Place in a sealed, labeled hazardous waste container. collect->dispose_small decon_small Decontaminate the area. dispose_small->decon_small evacuate Evacuate the immediate area. Close doors. large_spill->evacuate contact_ehs Contact your institution's Environmental Health & Safety (EHS) and follow their instructions. evacuate->contact_ehs

Caption: Decision-making process for spill response.

References

  • S&G Gloves. (2025). Nitrile Glove Chemical Resistance Guide.
  • AIBON SAFETY. (2024). Chemical Resistance Guide: The Importance Of Nitrile Gloves.
  • International Enviroguard. (2023).
  • Ansell USA. Are nitrile gloves chemical resistant?.
  • Enviro Safety Products. Material Guide For Chemical and Liquid Resistant Gloves.
  • Vanderbilt University.
  • Water Corporation.
  • Patty, F. A., Clayton, G. D., & Clayton, F. E. (1982). Patty's industrial hygiene and toxicology.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Fisher Scientific. (2015). SAFETY DATA SHEET - 1-Phenyl-1-cyclopentanecarbonitrile.
  • Kanai, R. (1979). [Toxicology of acrylonitrile (AN) (author's transl)]. Sangyo Igaku. Japanese journal of industrial health, 21(1), 2–16.
  • Tanii, H., & Hashimoto, K. (1984). Studies on the mechanism of acute toxicity of nitriles in mice. Archives of toxicology, 55(1), 47–54.
  • Fluorochem. 1-(2,5-DICHLOROPHENYL)CYCLOPENTANECARBONITRILE.

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.